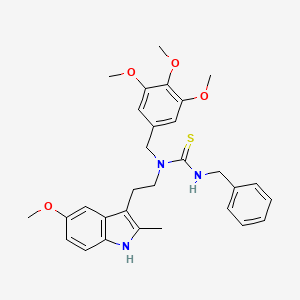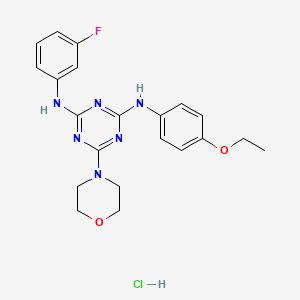
N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has an ethoxyphenyl group, a fluorophenyl group, and a morpholino group attached to the triazine ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazine ring would likely contribute to the rigidity of the molecule, while the ethoxyphenyl, fluorophenyl, and morpholino groups could potentially introduce some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A new series of pyrimidine derivatives linked with morpholinophenyl groups, including variations related to N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, have been synthesized and evaluated for their biological activities. These compounds were found to exhibit significant larvicidal activity against third instar larvae, highlighting their potential as effective insecticidal agents. The presence of specific substituents like trifluoro, fluorine, hydroxy, nitro, and methoxy groups attached to the benzyl ring enhanced their activity, demonstrating the influence of molecular modifications on biological efficacy (Gorle et al., 2016).
Antimicrobial Activities
Further research into derivatives of 1,2,4-triazole, which share a structural similarity with the compound of interest, has revealed their potential in antimicrobial applications. Novel synthesis methods have led to compounds with good to moderate activities against various microorganisms, suggesting the versatility of this chemical framework in developing new antimicrobial agents. The innovative synthesis strategies and resultant antimicrobial efficacy underscore the importance of triazine derivatives in medicinal chemistry and drug development (Bektaş et al., 2007).
Advanced Material Synthesis
Research into the synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts presents another avenue of scientific application. This methodology enables the creation of C-substituted morpholines and piperazines, among others, through reactions that exhibit high levels of regio- and diastereoselectivity. Such synthetic approaches not only expand the utility of triazine derivatives in organic synthesis but also open up new possibilities for designing complex molecules with potential applications in material science and pharmacology (Matlock et al., 2015).
Water Treatment Technologies
Innovations in water treatment technologies have also been explored through the synthesis of novel sulfonated thin-film composite nanofiltration membranes. By incorporating sulfonated aromatic diamine monomers, researchers have improved the water flux of these membranes without compromising dye rejection capabilities. This advancement indicates the potential of N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride related compounds in enhancing water purification processes, demonstrating the compound's versatility beyond pharmaceutical applications (Liu et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2.ClH/c1-2-30-18-8-6-16(7-9-18)23-19-25-20(24-17-5-3-4-15(22)14-17)27-21(26-19)28-10-12-29-13-11-28;/h3-9,14H,2,10-13H2,1H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVDSEWBVXDBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2755327.png)
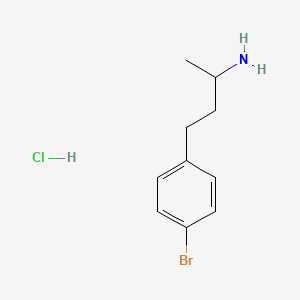
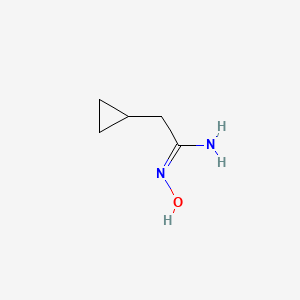
![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755332.png)

![3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected](/img/structure/B2755336.png)
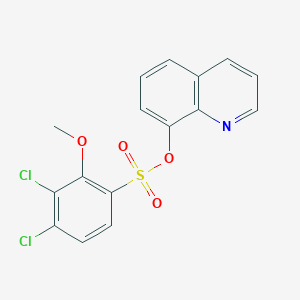
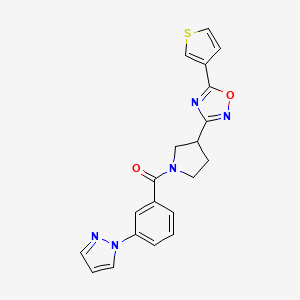

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2755344.png)
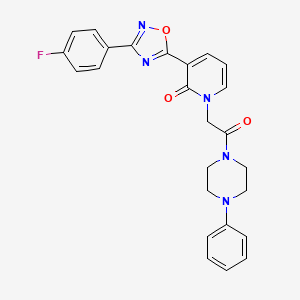
![N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2755346.png)
